2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid 2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid M1 is a carbamate ester.
Brand Name: Vulcanchem
CAS No.: 119209-27-7
VCID: VC0056211
InChI: InChI=1S/C12H11Cl2NO4/c1-3-12(2,10(16)17)19-11(18)15-9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3,(H,15,18)(H,16,17)
SMILES: CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl
Molecular Formula: C12H11Cl2NO4
Molecular Weight: 304.12 g/mol

2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid

CAS No.: 119209-27-7

Main Products

VCID: VC0056211

Molecular Formula: C12H11Cl2NO4

Molecular Weight: 304.12 g/mol

2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid - 119209-27-7

CAS No. 119209-27-7
Product Name 2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid
Molecular Formula C12H11Cl2NO4
Molecular Weight 304.12 g/mol
IUPAC Name 2-[(3,5-dichlorophenyl)carbamoyloxy]-2-methylbut-3-enoic acid
Standard InChI InChI=1S/C12H11Cl2NO4/c1-3-12(2,10(16)17)19-11(18)15-9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3,(H,15,18)(H,16,17)
Standard InChIKey KTXGWKXVQGCPAR-UHFFFAOYSA-N
SMILES CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl
Canonical SMILES CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl
Description M1 is a carbamate ester.
Synonyms 2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid
2-DCO-2-Me-butenoate
PubChem Compound 119359
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator